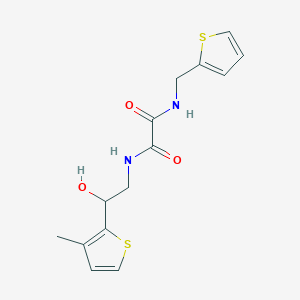

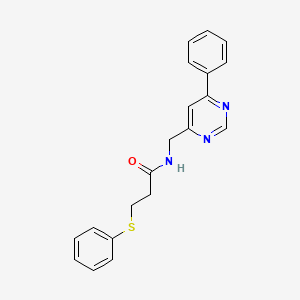

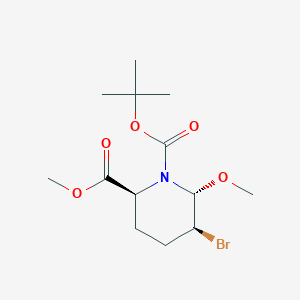

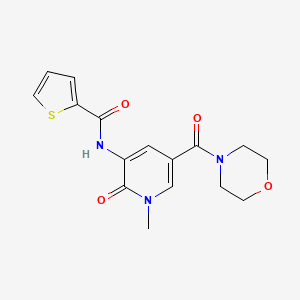

3-(1-(2-hydroxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2-hydroxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as NU6102, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent and selective inhibitor of checkpoint kinase 1 (Chk1), a protein kinase that plays a critical role in the DNA damage response pathway.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. They can act as inhibitors of various kinases involved in tumor growth and proliferation. For example, drugs like erlotinib and gefitinib target the epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in certain types of cancer cells .

Antimicrobial and Antifungal Effects

These compounds also exhibit significant antimicrobial and antifungal activities. They can interfere with the synthesis of nucleic acids or proteins in microorganisms, leading to their death .

Cardiovascular Effects

Quinazolines may possess hypotensive and antiplatelet properties, making them potential candidates for treating cardiovascular diseases. They can modulate blood pressure and prevent blood clot formation .

Central Nervous System Effects

Some quinazoline derivatives show promise as anticonvulsants, potentially useful in treating epilepsy or other seizure disorders. They may modulate neurotransmitter release or ion channel activity in the brain .

Anti-inflammatory and Analgesic Properties

These compounds can exhibit anti-inflammatory effects, possibly by inhibiting enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, they may have analgesic properties to relieve pain .

Antiviral Activity

Research has indicated that quinazoline derivatives could be effective against HIV and other viruses by inhibiting viral replication or binding to viral proteins .

properties

IUPAC Name |

3-[1-(2-oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c24-16-14(5-3-9-20-16)17(25)22-10-7-12(8-11-22)23-18(26)13-4-1-2-6-15(13)21-19(23)27/h1-6,9,12H,7-8,10-11H2,(H,20,24)(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDMHJHCVVLBHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC=CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-hydroxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11Z)-11-{[3-(aminocarbonyl)phenyl]imino}-N-(2,5-diethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2935124.png)

![2,5-difluoro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide](/img/structure/B2935135.png)